5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
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Overview
Description
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the phenyl and pyrazole rings .
Scientific Research Applications
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-11-15(12-6-3-2-4-7-12)16(23)22(21-11)14-9-5-8-13(10-14)17(18,19)20/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRMLTMTUHZVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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